molecular formula C19H14ClF3N2O3 B11267851 Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11267851
M. Wt: 410.8 g/mol
InChI Key: YGZWDNBGYKUZAG-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H14ClF3N2O3 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C18H16ClF3N2O3
  • Molecular Weight : 398.78 g/mol
  • CAS Number : 1137608-69-5

Antimicrobial Activity

Research has indicated that compounds similar to methyl 8-chloro-2-oxo derivatives exhibit significant antimicrobial properties. For instance, modifications in the quinoline structure have been shown to enhance antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Compound MIC (µg/mL) Activity
Methyl 8-chloro derivative32 (against MRSA)Moderate
Ciprofloxacin analogs≤0.125 (against S. aureus)High

These findings suggest that structural modifications can lead to enhanced potency against resistant strains, making these compounds valuable in developing new antibiotics .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that similar quinoline derivatives can induce apoptosis in cancer cells, particularly estrogen-negative breast cancer cells (MDA-MB-231).

Case Study: Apoptosis Induction

In a study focusing on the apoptotic effects of quinoline derivatives:

  • Cell Line : MDA-MB-231
  • Observation : Significant apoptosis was observed at concentrations above 10 µM.

This suggests that methyl 8-chloro derivatives may be explored further for their potential as anticancer agents .

The proposed mechanisms of action for the biological activities of methyl 8-chloro derivatives include:

  • Topoisomerase Inhibition : Similar compounds have demonstrated high affinity for topoisomerase IV, crucial for bacterial DNA replication.
  • DNA Gyrase Targeting : Inhibition of DNA gyrase has been noted, which is vital for bacterial survival and proliferation.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of methyl 8-chloro derivatives with target enzymes such as topoisomerases. These studies suggest that the compound can form stable complexes with these enzymes, which correlates with its observed biological activities .

Properties

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.8 g/mol

IUPAC Name

methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26)

InChI Key

YGZWDNBGYKUZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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